N1 Substituent Steric Bulk Differentiates CAS 1007031-84-6 from Phenyl-Substituted Analogs
The target compound features a tert-butyl group at the N1 position, whereas the closest commercial analog (CAS 899752-27-3) bears a planar phenyl ring and analog CAS 946342-87-6 bears a p-tolyl group . A tertiary alkyl substituent occupies a fundamentally different steric volume and projects distinct hydrophobic surfaces compared to an aromatic ring. In covalent pyrazolopyrimidine inhibitors, the N1 substituent is positioned at the solvent-exposed entrance of the ATP-binding pocket and directly influences the orientation of the pyrimidine core and the attached electrophilic warhead . Although direct IC50 values for CAS 1007031-84-6 against specific kinases are absent from public primary literature, patent-level SAR demonstrates that swapping N1-aryl for N1-alkyl substituents on related pyrazolo[3,4-d]pyrimidine scaffolds can shift kinase selectivity profiles by >10-fold across the kinome .
| Evidence Dimension | N1 Substituent Steric and Electronic Profile |
|---|---|
| Target Compound Data | tert-butyl (C(CH₃)₃); Taft steric parameter (Es) = -1.54; logP contribution ≈ 1.98 |
| Comparator Or Baseline | Phenyl (CAS 899752-27-3; Es = -0.90; logP ≈ 1.96); p-tolyl (CAS 946342-87-6; Es = -1.24; logP ≈ 2.40); Cyclopentyl (WYQ-38; Es ≈ -1.12) |
| Quantified Difference | Tert-butyl steric bulk (Es) is approximately 1.7× that of phenyl; logP difference predicts distinct passive permeability and protein binding. |
| Conditions | Calculated using standard Taft steric parameters and fragment-based logP contributions; receptor context is tyrosine kinase ATP-binding site entrance region. |
Why This Matters
Procurement of the tert-butyl analog is essential for SAR campaigns evaluating the impact of aliphatic versus aromatic N1 substituents on kinase selectivity and covalent binding efficiency.
- [1] Honigberg, L., Verner, E., & Pan, Z. (2015). Inhibitors of Bruton's Tyrosine Kinase. U.S. Patent No. 9,206,189. Washington, DC: U.S. Patent and Trademark Office. View Source
